4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carbaldehyde
Description
Properties
Molecular Formula |
C7H7N3O2 |
|---|---|
Molecular Weight |
165.15 g/mol |
IUPAC Name |
4-oxo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazine-2-carbaldehyde |
InChI |
InChI=1S/C7H7N3O2/c11-4-5-3-6-7(12)8-1-2-10(6)9-5/h3-4H,1-2H2,(H,8,12) |
InChI Key |
MDRISOSLGBMZOK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=CC(=N2)C=O)C(=O)N1 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carbaldehyde
General Synthetic Strategies
The preparation of 4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carbaldehyde typically involves multi-step organic synthesis, focusing on constructing the fused pyrazolo-pyrazine ring system followed by selective functionalization at the 2-position to introduce the aldehyde group. Key synthetic approaches include:
- Cyclization of suitable precursors under acidic or basic conditions to form the tetrahydropyrazolo-pyrazine core.
- Multicomponent reactions (MCRs) such as Ugi condensation and its modifications, which enable the assembly of complex heterocycles in fewer steps.
- Stepwise functional group transformations , including alkylation, formylation, and reductive amination, to achieve the desired substitution pattern.
Specific Synthetic Routes
Cyclization Approach
One common method involves the cyclization of 5-substituted pyrazole derivatives with appropriate amine or aldehyde components. For example, starting from 5-nitro-2H-pyrazole-3-carboxylic acid, a three-step synthesis involving reductive amination and intramolecular cyclization yields the tetrahydropyrazolo-pyrazine scaffold with high efficiency (up to 80% yield).
Modified Ugi Condensation
A notable method reported by Ilyn et al. (2005) utilizes a modification of the Ugi condensation to synthesize related 4-oxo-tetrahydropyrazolo[1,5-a]pyrazine derivatives. This approach involves the reaction of isocyanides, aldehydes, amines, and carboxylic acids under mild conditions to form the heterocyclic core, followed by acid-mediated cyclization to afford the target compound or its analogs.
Formylation and Alkylation
Stepwise functionalization of pyrazole rings by alkylation followed by formylation at the 2-position is another strategy. This involves:
- Alkylation of the pyrazole nitrogen to introduce substituents.
- Formylation using reagents such as Vilsmeier-Haack reagent to install the aldehyde group.
- Subsequent cyclization to close the pyrazine ring, forming the tetrahydropyrazolo-pyrazine framework.
Reaction Conditions and Optimization
Solvents and Catalysts
- Dichloromethane and trifluoroacetic acid are commonly used solvents and catalysts in the cyclization and Ugi condensation steps to facilitate ring closure and enhance yields.
- Acidic conditions favor the cyclization and dehydration steps necessary to form the fused heterocyclic system.
Temperature and Time
- Typical reaction temperatures range from room temperature to reflux conditions (25°C to 80°C), depending on the step.
- Reaction times vary from several hours to overnight to ensure complete conversion.
Analytical Characterization
The synthesized 4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carbaldehyde and its derivatives are characterized by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H and ^13C NMR confirm the regiochemistry and substitution pattern. For example, characteristic aldehyde proton signals appear downfield (~δ 9-10 ppm), while the pyrazolo-pyrazine ring protons show signals in the aromatic to aliphatic region.
- Mass Spectrometry (MS) : Confirms molecular weight and purity.
- X-ray Crystallography : Provides unambiguous structural confirmation, especially for novel derivatives.
- Infrared Spectroscopy (IR) : Detects characteristic carbonyl stretching frequencies (~1700 cm^-1) indicative of the ketone and aldehyde groups.
Data Table: Summary of Preparation Methods
Retrosynthetic Considerations and Synthetic Planning
Chemical Reactions Analysis
4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are introduced at specific positions on the pyrazine ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carbaldehyde has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carbaldehyde involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
Pyrazolo-Pyrazine Derivatives with Ester Substituents
Methyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate (C8H9N3O3) replaces the carbaldehyde group with a methyl ester. While structurally similar, this derivative lacks direct antiviral data but serves as a synthetic precursor for further modifications . Ethyl esters (e.g., Ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate) exhibit improved bioavailability and are intermediates for compounds like RSV polymerase inhibitors (e.g., compound 29: 65% yield, activity against respiratory syncytial virus) .
Derivatives with Modified Core or Substituents
- Pseudosymmetrical Tricyclic Derivatives (Compounds 23, 24): These incorporate additional rings, enhancing antiviral potency. For example, compound 24 showed improved activity over monocylcic analogs, highlighting the role of structural symmetry in target binding .
- 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine Fused Chlorins: These feature a pyridine-fused core and chlorin macrocycle, enabling photodynamic therapy (PDT) applications. A dihydroxymethyl-substituted chlorin exhibited nanomolar activity against melanoma cells due to increased hydrophilicity .
- Atuliflapon : Contains the 4-oxo-pyrazolo-pyrazine moiety linked to a cyclohexane carboxamide. This compound, (1R,2R)-2-[4-(5-methyl-1H-pyrazol-3-yl)benzoyl]-N-(4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)cyclohexane-1-carboxamide, is investigated for coronary artery disease, demonstrating anti-inflammatory applications .
Substituent Effects on Activity
- Hydrophilicity : In PDT agents, dihydroxymethyl substituents enhance water solubility and cellular uptake, critical for photodynamic efficacy .
- Electron-Withdrawing Groups : Carbaldehyde and sulfonamide groups (e.g., compound 8: N-(7-((methylsulfonyl)methyl)-4-oxo...benzenesulfonamide) improve binding to viral proteases or integrases via polar interactions .
- Aromatic/Heterocyclic Additions : Ethyl 5-(3-methylfuran-2-carbonyl) derivatives (compound 29) leverage hydrophobic interactions for RSV polymerase inhibition .
Key Research Findings
Antiviral Potency : Carbaldehyde derivatives excel in HIV-1 inhibition, while ester analogs are versatile intermediates for broader antiviral applications .
Therapeutic Versatility : Structural modifications enable applications beyond virology, including PDT (chlorins) and inflammation (atuliflapon) .
SAR Insights :
Biological Activity
4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carbaldehyde is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the pyrazole family, which is characterized by a five-membered ring containing two nitrogen atoms. Its structural formula can be represented as follows:
1. Antiviral Activity
Research has demonstrated that derivatives of 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine exhibit significant inhibition of HIV-1 integrase. A notable compound from this series showed an IC(50) value of 74 nM against integrase catalytic activity and inhibited HIV-1 replication with an IC(95) value of 63 nM in cell culture . The mechanism involves optimal binding to the integrase active site facilitated by a coplanar arrangement of metal-binding heteroatoms.
2. Antitumor Activity
Pyrazole derivatives have been extensively studied for their antitumor properties. Compounds related to 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine have shown efficacy against various cancer types by targeting specific kinases and pathways involved in tumor growth. For instance, certain pyrazole derivatives have been identified as inhibitors of BRAF(V600E) and EGFR .
3. Anti-inflammatory and Analgesic Properties
Studies indicate that pyrazole derivatives possess anti-inflammatory properties. The inhibition of cyclooxygenase enzymes (COX) has been linked to their analgesic effects. The structure-activity relationship suggests that modifications in the pyrazole ring can enhance anti-inflammatory potency .
Structure-Activity Relationships (SAR)
The biological activity of 4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine derivatives is highly dependent on their structural modifications. Key findings include:
- Metal Binding: The presence and arrangement of heteroatoms significantly influence binding affinity to target proteins.
- Lipophilicity: Adjustments in lipophilicity have been shown to enhance cellular uptake and bioavailability.
- Substituent Effects: The introduction of specific substituents can lead to increased potency against viral replication and tumor cell lines .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
